molecular formula C7H5F3N4S2 B14520705 2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 62616-83-5

2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No.: B14520705
CAS No.: 62616-83-5
M. Wt: 266.3 g/mol
InChI Key: LTQWENHVIZLJII-UHFFFAOYSA-N
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Description

2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic compound that features both imidazole and thiadiazole rings. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of 2-mercapto-1-methylimidazole with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-chloride under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole
  • 2-(1-Methyl-1H-imidazol-2-yl)thiazole
  • 2-(1-Methyl-1H-imidazol-2-yl)benzothiazole

Uniqueness

2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole is unique due to the presence of both trifluoromethyl and thiadiazole groups, which confer distinct electronic properties and biological activities. This makes it a valuable compound for drug development and material science .

Properties

CAS No.

62616-83-5

Molecular Formula

C7H5F3N4S2

Molecular Weight

266.3 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-5-(trifluoromethyl)-1,3,4-thiadiazole

InChI

InChI=1S/C7H5F3N4S2/c1-14-3-2-11-5(14)16-6-13-12-4(15-6)7(8,9)10/h2-3H,1H3

InChI Key

LTQWENHVIZLJII-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SC2=NN=C(S2)C(F)(F)F

Origin of Product

United States

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